![molecular formula C12H12N4O3S2 B2701550 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 868973-26-6](/img/structure/B2701550.png)
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Description
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
- The compound has been studied for its antifungal properties. Researchers synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides starting from 4-chloropyridine-3-sulfonamide. These derivatives showed efficacy against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Some compounds demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species .
- A docking study revealed the potential mode of binding of the most active compounds (such as compound 26, 34, and 35) to Candida albicans lanosterol 14α-demethylase. Understanding the binding interactions can guide further drug development efforts .
- Selected compounds were evaluated for cytotoxicity on the NCI-60 cell line panel. This assessment provides insights into their safety profile and potential use in cancer therapy .
- Another compound with a similar structure, 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (abbreviated as AOEMHA), has been analyzed for its nonlinear optical properties. Investigating such properties is crucial for applications in photonics and optical devices .
- Although not directly related to this specific compound, pyridine-3-sulfonamides derivatives have been explored for their inhibition of carbonic anhydrase isozymes. Carbonic anhydrase inhibitors find applications in treating conditions like glaucoma, epilepsy, and cancer .
- Arylsulfonamides, including pyridine-3-sulfonamides, constitute a class of biologically active compounds with diverse pharmacological properties. These include antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities .
Antifungal Activity
Mode of Binding to Candida albicans Lanosterol 14α-Demethylase
In Vitro Cytotoxicity Evaluation
Third-Order Nonlinear Optical Properties
Carbonic Anhydrase Inhibition
Other Pharmacological Applications
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-19-8-5-3-2-4-7(8)10(18)14-11-15-16-12(21-11)20-6-9(13)17/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUXGESTVSNXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
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